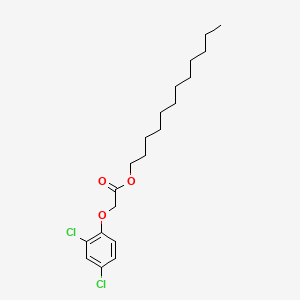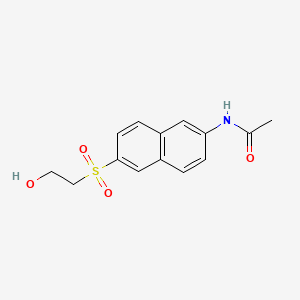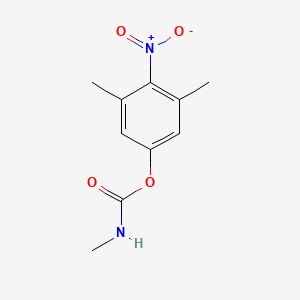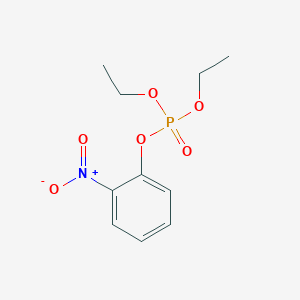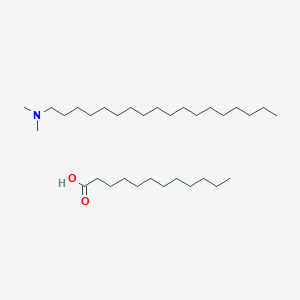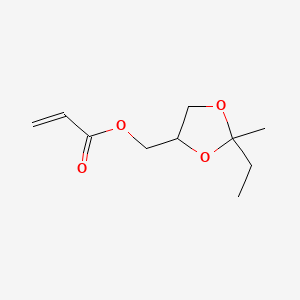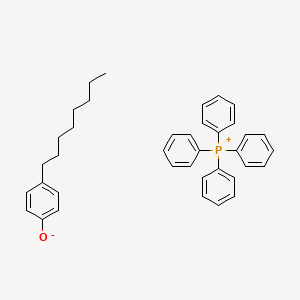
(2-(Benzylthio)ethyl)ammonium hydrogen malate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Benzylthio)ethyl)ammonium hydrogen malate: is a chemical compound with the molecular formula C13H19NO5S and a molecular weight of 301.35866 g/mol . This compound is known for its unique structure, which includes a benzylthio group attached to an ethylammonium moiety, and a hydrogen malate anion. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzylthio)ethyl)ammonium hydrogen malate typically involves the reaction of benzyl mercaptan with 2-chloroethylamine hydrochloride in the presence of a base, followed by the addition of malic acid. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve:
Continuous Stirred Tank Reactors (CSTR): For maintaining consistent reaction conditions
Purification: Crystallization or recrystallization techniques to obtain pure product
Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for product verification
Analyse Chemischer Reaktionen
Types of Reactions: (2-(Benzylthio)ethyl)ammonium hydrogen malate undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylthio group.
Substitution: The ethylammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH)
Major Products:
Oxidation: Sulfoxides or sulfones
Reduction: Ethylamine derivatives
Substitution: Various substituted ethylammonium compounds
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: Modulates cell signaling pathways, aiding in the study of cellular processes.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure and reactivity.
Therapeutics: Investigated for its therapeutic effects in treating certain diseases.
Industry:
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (2-(Benzylthio)ethyl)ammonium hydrogen malate involves its interaction with molecular targets such as enzymes and receptors. The benzylthio group can form covalent bonds with active sites of enzymes, inhibiting their activity. The ethylammonium moiety can interact with cell membranes, affecting cell signaling pathways. The hydrogen malate anion may participate in hydrogen bonding, stabilizing the compound’s interactions with its targets.
Vergleich Mit ähnlichen Verbindungen
- (2-(Methylthio)ethyl)ammonium hydrogen malate
- (2-(Ethylthio)ethyl)ammonium hydrogen malate
- (2-(Phenylthio)ethyl)ammonium hydrogen malate
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the thio group (benzyl, methyl, ethyl, phenyl).
- Reactivity: The presence of different substituents affects the compound’s reactivity and interaction with molecular targets.
- Applications: While all these compounds have similar applications, (2-(Benzylthio)ethyl)ammonium hydrogen malate is unique due to its specific interactions and stability, making it more suitable for certain applications in drug development and material science.
Eigenschaften
CAS-Nummer |
22572-37-8 |
|---|---|
Molekularformel |
C13H19NO5S |
Molekulargewicht |
301.36 g/mol |
IUPAC-Name |
2-benzylsulfanylethanamine;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C9H13NS.C4H6O5/c10-6-7-11-8-9-4-2-1-3-5-9;5-2(4(8)9)1-3(6)7/h1-5H,6-8,10H2;2,5H,1H2,(H,6,7)(H,8,9) |
InChI-Schlüssel |
PYVXEGXCZNNDNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSCCN.C(C(C(=O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


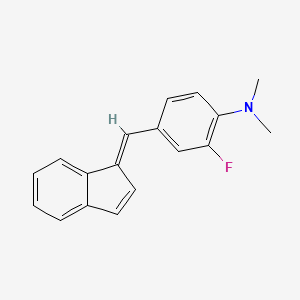
![2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12668965.png)
